Gemfibrozil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

PPARα Structure, Localization, and Core Mechanism of Action

PPARα is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily. Its activity is central to gemfibrozil's effects [1].

Protein Structure: PPARα has four functional domains [1]:

- A/B Domain (N-terminal): Contains the ligand-independent activation function-1 (AF-1).

- C Domain (DNA-Binding Domain, DBD): Features two zinc fingers that recognize and bind to the Peroxisome Proliferator Response Element (PPRE) in the promoter regions of target genes.

- D Domain (Hinge): Connects the DBD to the Ligand-Binding Domain.

- E/F Domain (Ligand-Binding Domain, LBD): Binds to ligands and contains the activation function-2 (AF-2) for co-activator recruitment.

Subcellular Localization: PPARα constantly shuttles between the cytoplasm and the nucleus. The presence of a ligand, such as this compound, promotes its accumulation within the nucleus, enabling its transcriptional activity [1].

The following diagram illustrates the core transcriptional mechanism of PPARα activation:

Core mechanism of PPARα activation: ligand binding, heterodimerization with RXR, binding to PPRE, and target gene transcription.

Neuroprotective Mechanisms and Signaling Pathways

This compound demonstrates therapeutic potential in neurological diseases through PPARα-dependent and independent pathways, primarily by combating neuroinflammation, oxidative stress, and promoting cell survival [2].

Anti-inflammatory and Neuroprotective Signaling: this compound inhibits key pro-inflammatory transcription factors like NF-κB and AP-1 in glial cells, reducing the production of neurotoxic molecules like nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) [2]. It also upregulates beneficial factors such as Gilal cell line-Derived Neurotrophic Factor (GDNF) in astrocytes and Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus [2]. Furthermore, this compound promotes mitochondrial health and reduces amyloid-beta plaques in Alzheimer's disease models [1] [2].

Alternative Receptor Mechanisms: In primary human microglia, this compound's anti-inflammatory effects are mediated not by PPARα, but by PPAR-β/δ. Antagonism or knockdown of PPAR-β/δ, but not PPARα or PPARγ, abrogates this compound's ability to suppress inflammation [3].

The diagram below summarizes the key neuroprotective pathways:

Key neuroprotective pathways of this compound, showing PPARα and PPAR-β/δ mediated effects that reduce inflammation and oxidative stress to promote neuronal survival.

Experimental Evidence and Technical Data

The effects of this compound have been validated in diverse experimental models, from in vitro systems to animal models of disease.

Key Experimental Findings:

- Alzheimer's Disease (AD): this compound reduced soluble and insoluble amyloid-beta in the hippocampus of AD mouse models via the autophagy-lysosomal pathway [1].

- Parkinson's Disease (PD): It protected dopaminergic neurons in the substantia nigra in an MPTP-induced mouse model of PD and improved locomotor abilities [2].

- Multiple Sclerosis (MS): In the Experimental Autoimmune Encephalomyelitis (EAE) model, this compound improved clinical scores, reduced demyelinating lesions, and shifted the immune response from a pro-inflammatory Th1 to an anti-inflammatory Th2 phenotype [4] [2].

- Spinal Cord Injury (SCI): Contrary to other models, studies found this compound either ineffective or deleterious, worsening tissue pathology and locomotor recovery in mouse SCI models, highlighting that outcomes are context-dependent [4].

The table below summarizes quantitative data and experimental details from key studies.

| Disease Model | Experimental System | This compound Dose & Administration | Key Measured Outcomes | Proposed Mechanism | Source |

|---|

| General Neuroprotection | In vitro & in vivo models | Varies by model | • ↓ Activation of NF-κB, AP-1 • ↑ GDNF, BDNF, IL-1Ra • ↑ Mitochondrial pro-survival factors (PGC-1α, TFAM) | PPARα & PPAR-β/δ agonism | [2] | | Alzheimer's Disease | Mouse model | Not specified | ↓ Soluble & insoluble amyloid-β in hippocampus | Activation of autophagy-lysosomal pathway | [1] | | Parkinson's Disease | MPTP mouse model | Oral administration | • Protection of dopaminergic neurons • Improved locomotor ability • Regulation of striatal neurotransmitters | PPARα-mediated stimulation of GDNF in astrocytes | [2] | | Multiple Sclerosis | EAE mouse model | ~62 mg/kg/day, orally (in food) | • Significantly better clinical scores • Fewer demyelinating lesions • Immune shift from Th1 to Th2 | Upregulation of GATA-3, independent of PPARα | [4] [2] | | Spinal Cord Injury | Mouse contusion model | ~62 mg/kg/day, orally (pre/post-injury) | • Exacerbated locomotor deficits (in initial study) • Increased tissue pathology & T-cell infiltration | Context-specific adverse effects; mechanism unclear | [4] |

Therapeutic Potential and Clinical Considerations

While preclinical data is promising, translating this compound's effects into clinical practice requires careful consideration.

Promising Therapeutic Applications: Based on robust preclinical data, this compound is considered a promising candidate for repurposing in several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Multiple Sclerosis, primarily for its anti-inflammatory and neuroprotective properties [1] [2].

Important Limitations and Safety:

- Context-Dependent Efficacy: Beneficial effects in some neurological models (like EAE) do not guarantee efficacy in others (like SCI), underscoring the importance of disease-specific pathophysiology [4].

- Hepatotoxicity: this compound can disrupt lysophosphatidylcholine and bile acid homeostasis via PPARα, a mechanism linked to its observed hepatotoxicity, including cholestatic jaundice and cholelithiasis [5].

- Drug Interactions: this compound is known to interact with other drugs, such as statins, by inhibiting metabolic enzymes like CYP2C8, which can lead to increased plasma levels of co-administered drugs and raise the risk of adverse effects like myotoxicity [2] [5].

Conclusion and Future Directions

This compound's mechanism of action is multifaceted, primarily acting as a PPARα agonist to regulate lipid metabolism and gene transcription. Its significant neuroprotective effects are largely attributed to its potent anti-inflammatory, anti-oxidant, and pro-survival activities in the nervous system, mediated through both PPARα and PPAR-β/δ pathways.

Future research should focus on:

- Conducting well-controlled clinical trials to validate preclinical findings in human neurological diseases.

- Further elucidating the precise context-dependent mechanisms that lead to beneficial versus adverse outcomes.

- Developing novel PPARα agonists with improved safety profiles and reduced off-target effects, inspired by the mechanism of existing drugs like this compound [6].

References

- 1. Role of peroxisome proliferator-activated receptor alpha in ... [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective effects of this compound in neurological disorders: Focus... [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a lipid lowering drug, inhibits the activation of ... [pmc.ncbi.nlm.nih.gov]

- 4. The PPAR alpha agonist this compound is an ineffective treatment ... [pmc.ncbi.nlm.nih.gov]

- 5. disrupts lysophosphatidylcholine and bile acid... This compound [link.springer.com]

- 6. Novel Phenoxazinones as potent agonist of PPAR-α: design ... [lipidworld.biomedcentral.com]

gemfibrozil lipid lowering agent pharmacology

Introduction and Clinical Significance

Gemfibrozil is an FDA-approved fibric acid agent (fibrate) primarily used to manage hypertriglyceridemia, particularly in type IV and V hyperlipidemia, and to reduce the risk of coronary heart disease (Type IIb) in specific patient populations [1]. Its primary therapeutic value lies in addressing atherogenic dyslipidemia—a combination of high triglycerides, low HDL-C, and a preponderance of small, dense LDL particles.

Major clinical outcomes from landmark studies demonstrate its efficacy. The Helsinki Heart Study showed that in middle-aged men with dyslipidemia, this compound 600 mg twice daily for 5 years increased HDL-C by over 10% and reduced coronary heart disease incidence by 34% [2]. The VA-HIT trial further established that in men with established CHD, low HDL-C, and low LDL-C, this compound improved HDL-C and triglyceride levels and was associated with a 22% relative risk reduction in death from CHD or nonfatal myocardial infarction [2].

Mechanism of Action: A Multi-Pathway Approach

This compound's lipid-modifying effects are primarily mediated through its role as an agonist for the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) [1]. Activation of this nuclear receptor triggers a cascade of genomic changes that coordinately alter lipid metabolism.

The following diagram illustrates the core pathways through which this compound exerts its effects on lipoprotein metabolism:

> Core signaling pathways of this compound mediated through PPAR-α activation.

Detailed Mechanistic Insights

- PPAR-α Activation: this compound binds to and activates the PPAR-α receptor, functioning as a transcription factor ligand that alters the expression of genes involved in lipid metabolism [3].

- Triglyceride Reduction: The activation of PPAR-α produces up-regulation of lipoprotein lipase (LPL) in adipose tissue and muscle, enhancing the lipolysis of triglyceride-rich lipoproteins (chylomicrons and VLDL) and leading to a reduction of plasma triglyceride levels by 30% to 60% [1] [4]. This compound also inhibits peripheral lipolysis and decreases hepatic uptake of free fatty acids, reducing the liver's substrate for triglyceride synthesis [1]. Furthermore, it inhibits the synthesis and increases the clearance of apolipoprotein B, the primary structural protein of VLDL, leading to decreased VLDL production [1] [3].

- HDL-C Elevation: this compound increases plasma HDL cholesterol, apolipoprotein AI, and apolipoprotein AII by 36%, 29%, and 38% from baseline, respectively [5]. Kinetic studies reveal this occurs by stimulating the synthetic rates of apo AI and apo AII by 27% and 34%, respectively, without changing their fractional catabolic rates [5]. This stimulation is associated with the appearance in plasma of smaller, denser HDL particles [5].

Quantitative Clinical Data and Efficacy

This compound's effects on various lipid parameters have been quantified in multiple clinical studies. The table below summarizes key efficacy data from clinical trials and post-marketing observations:

Table 1: this compound Clinical Efficacy and Lipid Profile Modulation

| Lipid Parameter | Mean Change from Baseline | Clinical Context & Notes | Primary Source |

|---|---|---|---|

| Triglycerides (TG) | ▼ 35% - 60% [1] [4] | Most pronounced effect; crucial for preventing pancreatitis in very high TG. | Helsinki Heart Study [2] |

| HDL Cholesterol | ▲ 10% - 36% [1] [5] [2] | Increase due to stimulated synthesis of Apo AI and Apo AII. | J Clin Invest. 1985 [5] |

| LDL Cholesterol | ▼ ~8% (Variable) [2] | Effect is inconsistent; may increase in some patients with high baseline TG. | VA-HIT Trial [2] |

| Total Cholesterol | ▼ ~8% [2] | Reductions in VLDL contribute significantly to this effect. | Helsinki Heart Study [2] |

| VLDL | ▼ Significant reduction | Primary target; reduced via inhibited synthesis and enhanced clearance. | Drugs 1996 Review [4] |

Table 2: this compound vs. Fenofibrate: A Comparative Profile

| Parameter | This compound | Fenofibrate |

|---|---|---|

| Primary Lipid Indications | Very high TG, pancreatitis risk reduction [1] [6] | High TG, high LDL; mixed dyslipidemia [6] |

| Effect on LDL-C | Negligible or modest reduction [2] [6] | Significant reduction [7] [6] |

| Dosing Regimen | 600 mg orally twice daily, 30 min before meals [1] | Once daily [6] |

| Key Drug Interactions | Higher risk of myopathy with statins; contraindicated with simvastatin, repaglinide [1] | Also interacts with statins and anticoagulants, but may pose a lower relative risk for certain interactions [6] |

Pharmacokinetics and Dosing

- Administration and Dosage: The standard adult dose is 600 mg taken orally twice daily, approximately 30 minutes before morning and evening meals [1] [2]. The maximum recommended daily dose is 1200 mg [1].

- Pharmacokinetic Profile:

- Absorption and Binding: this compound has close to 100% oral bioavailability and is highly protein-bound (95-99%) [1] [3].

- Metabolism and Elimination: It is metabolized primarily in the liver via the cytochrome P450 system (mainly CYP3A4) into inactive metabolites [1] [3]. The elimination half-life is approximately 1.5 hours, with the majority of the drug (70-94%) excreted in the urine, and a smaller fraction in the feces [1] [3].

Adverse Effects and Contraindications

- Common Adverse Effects: The most frequently reported adverse effects include gastrointestinal disturbances such as dyspepsia (reported in ~20% of patients), abdominal pain, diarrhea, nausea, and vomiting [1]. Other common effects are fatigue, rash, dizziness, headache, and eczema [1].

- Serious and Musculoskeletal Risks: A serious concern is the risk of myopathy and rhabdomyolysis, which increases significantly when this compound is co-administered with HMG-CoA reductase inhibitors (statins) [1]. Concomitant use with simvastatin is contraindicated, and use with rosuvastatin should be avoided [1]. Concomitant use with colchicine can also potentiate this risk, especially in the elderly and those with renal dysfunction [1].

- Other Serious Risks: this compound enhances cholesterol secretion into bile, increasing the risk of cholelithiasis (gallstones) [1]. Other potential serious effects include hepatotoxicity, cholestatic jaundice, and hematological effects such as anemia, leukopenia, and thrombocytopenia [1].

- Contraindications: this compound is contraindicated in patients with hepatic or severe renal dysfunction (including primary biliary cirrhosis), pre-existing gallbladder disease, and hypersensitivity to the drug [1]. It is also contraindicated for use with simvastatin, repaglinide, or dasabuvir [1].

Research and Experimental Protocols

For researchers investigating the mechanistic effects of this compound, the following workflow outlines a foundational experimental approach based on methodologies from the literature:

> Experimental workflow for studying this compound's effects on HDL and triglyceride metabolism.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. This compound [en.wikipedia.org]

- 4. This compound. A reappraisal of its pharmacological properties ... [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of this compound on lipoprotein metabolism [pubmed.ncbi.nlm.nih.gov]

- 6. This compound vs. Fenofibrate [marleydrug.com]

- 7. Comparison of this compound and fenofibrate in patients with ... [pubmed.ncbi.nlm.nih.gov]

gemfibrozil pharmacokinetics metabolism excretion

Core Pharmacokinetic Parameters of Gemfibrozil

| Parameter | Description |

|---|---|

| Bioavailability | Close to 100% [1] [2] [3] |

| Protein Binding | >95% (95-99%) [4] [1] [2] |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours [4] [2] [3] |

| Elimination Half-Life (T½) | 1.3 - 1.5 hours [4] [5] [3] |

| Primary Metabolic Pathways | - Oxidation: Formation of hydroxymethyl and carboxyl metabolites [2]

- Conjugation: Glucuronidation to form this compound 1-O-β-glucuronide (Gem-Glu) [6] [2] | | Route of Elimination | - Urine: ~70% (primarily as conjugates; <6% as unchanged drug) [4] [7] [2]

- Feces: ~6% [4] [1] |

Metabolism and Excretion Pathways

This compound undergoes metabolism in the liver via several pathways, and its excretion involves both renal and biliary systems. The following diagram illustrates the journey of this compound through the body, from absorption to elimination, including the formation of its key metabolite.

The complexity of this compound's pharmacokinetics is largely defined by its metabolic fate and the activity of its metabolites.

- Key Metabolite & Its Role: The glucuronide metabolite (Gem-Glu) is not just an inactive waste product. It is a potent, time-dependent inhibitor of the CYP2C8 enzyme and also inhibits the OATP1B1 transporter [6]. This means Gem-Glu can significantly increase the plasma concentrations of co-administered drugs that are substrates for CYP2C8 or OATP1B1, leading to clinically important drug-drug interactions [6].

- Enzymes Involved: While the specific cytochrome P450 enzymes for oxidation are not fully defined, glucuronidation is primarily mediated by the UGT2B7 enzyme [8] [2].

Experimental Protocols for Key Assays

For researchers, the methodologies used to characterize this compound's properties are critical. Here are summaries of key experimental approaches from the literature.

Protocol 1: Investigating Drug-Drug Interactions (DDIs)

This protocol is designed to assess the impact of other drugs, like lopinavir-ritonavir, on this compound's pharmacokinetics [8].

- 1. Study Design: Open-label, single-sequence pharmacokinetic study in healthy human volunteers [8].

- 2. Dosing & Sampling:

- Phase 1: Administer a single 600 mg oral dose of this compound to fasting subjects. Collect blood samples at 0 (pre-dose), 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose [8].

- Washout Period: A median of 8 days (range 8-15 days) [8].

- Phase 2: Administer lopinavir-ritonavir (400/100 mg) twice daily for 14 days. On day 14, administer a single 600 mg dose of this compound 30 minutes after the lopinavir-ritonavir morning dose, and collect blood samples using the same schedule as Phase 1 [8].

- 3. Bioanalysis:

Protocol 2: Quantitative Rationalization of Complex DDIs

This approach uses mechanistic modeling to predict interactions, requiring extensive in vitro data [6].

- 1. In Vitro Inhibition Assays:

- 2. Data Integration into Models:

- Static Models: Use the "net-effect model" or "extended net-effect model" to calculate the predicted area under the curve ratio (AUCR) for victim drugs, incorporating parameters like enzyme/transporter inhibition, fraction metabolized (fm), and fraction transported (ft) [6].

- Dynamic Models (PBPK): Develop a physiologically based pharmacokinetic (PBPK) model that incorporates the disposition of both this compound and Gem-Glu, and their combined inhibitory effects on multiple enzymes and transporters [6].

Alterations in Special Populations

The disposition of this compound can be altered in patients with organ dysfunction, as shown in the table below.

| Population | Effect on this compound Pharmacokinetics | Clinical Recommendation |

|---|---|---|

| Renal Impairment | Elimination half-life prolonged to ~2.4 hours. No significant change in plasma levels, but urinary excretion of conjugates is reduced [7]. | Use with caution if baseline serum creatinine >2 mg/dL. Contraindicated in severe renal impairment [4] [3]. |

| Hepatic Impairment | Elimination half-life prolonged to ~2.1 hours. Urinary excretion of conjugated this compound may increase, suggesting impaired biliary excretion [7]. | Contraindicated in patients with hepatic or biliary dysfunction, including primary biliary cirrhosis [4] [3]. |

References

- 1. This compound [en.wikipedia.org]

- 2. This compound [altmeyers.org]

- 3. This compound Monograph for Professionals [drugs.com]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound [TUSOM | Pharmwiki] [tmedweb.tulane.edu]

- 6. Quantitative Rationalization of this compound Drug Interactions [sciencedirect.com]

- 7. This compound absorption and elimination in kidney and liver ... [link.springer.com]

- 8. This compound Concentrations are Significantly Decreased in ... [pmc.ncbi.nlm.nih.gov]

gemfibrozil structure activity relationship fibric acid derivative

Chemical Profile and Core Structure

Gemfibrozil is classified as a fibric acid derivative and has a specific molecular structure that underpins its activity.

| Property | Description |

|---|---|

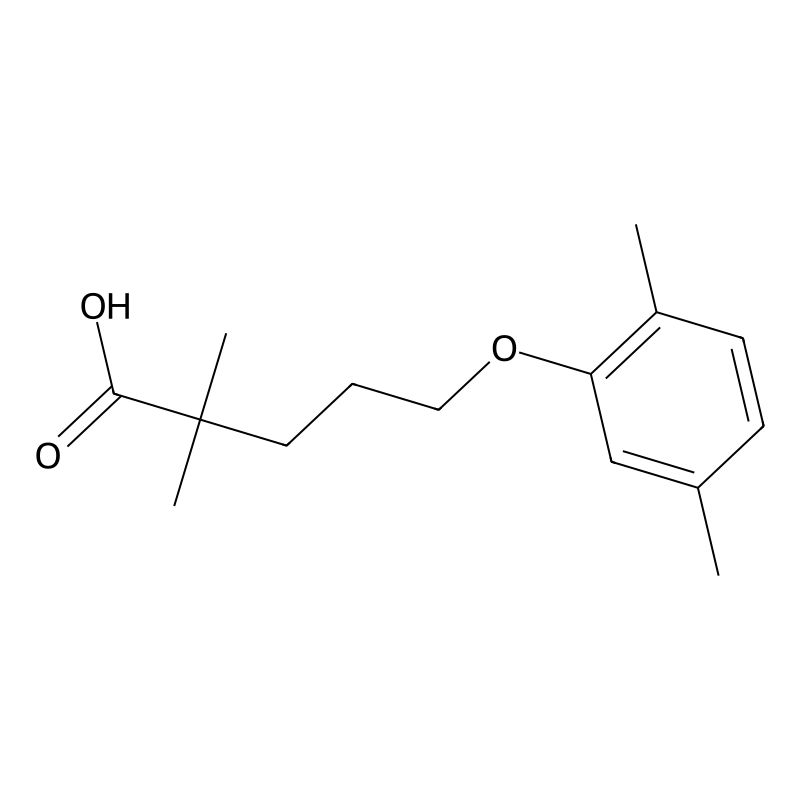

| Chemical Name | 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid [1] [2] |

| Molecular Formula | C₁₅H₂₂O₃ [2] |

| Molecular Weight | 250.33 g/mol [2] |

| CAS Number | 25812-30-0 [2] |

| Chemical Structure | A phenoxy ether linked to a dimethyl pentanoic acid chain [3]. |

The core structure of this compound, common to fibrates, is a fibric acid moiety (a carboxylate group) [3]. Key modifications that define this compound include:

- Aromatic Region: A 2,5-dimethylphenoxy group provides hydrophobicity [1].

- Spacer Chain: A pentanoic acid chain links the aromatic ring to the carboxylic acid [3].

- Alkyl Substituents: Two methyl groups attached to the carbon adjacent to the carboxylic acid (the 2-position) form a sterically hindered, neopentyl-like structure. This 2,2-dimethyl substitution is a critical feature that influences its metabolic stability and differentiates it from other fibrates [3].

Structure-Activity Relationship (SAR) of this compound

The following diagram summarizes how specific structural features of this compound relate to its biological activity and pharmacokinetic properties.

This compound's structure-activity relationship highlights the role of distinct chemical groups in its function.

Molecular Mechanisms of Action

This compound's primary therapeutic effects are mediated through the activation of PPARα. The diagram below illustrates the key pathways regulated by this mechanism.

PPARα activation by this compound regulates multiple genes, leading to improved lipid profiles.

Experimental Analysis of this compound-HSA Binding

Understanding this compound's interaction with Human Serum Albumin (HSA) is crucial as it influences the drug's distribution and potential for interactions.

Structural Binding Analysis (X-ray Crystallography)

A high-resolution crystal structure (PDB: 7QFE) reveals that two this compound molecules bind to HSA, occupying the primary drug-binding sites known as Sudlow's site I (FA7) and Sudlow's site II (FA3-FA4) [1].

| Binding Site | Sudlow's Site I (FA7) | Sudlow's Site II (FA3-FA4) |

|---|---|---|

| HSA Subdomain | IIA | IIIA |

| Key Interactions | Salt bridge with R222; π-π interaction with F211; hydrophobic contacts with W214, L238, L481 [1]. | Hydrogen bonds with Y411 and S489; hydrophobic contacts with L423, L460, F488 [1]. |

| Binding Occupancy | ~74% [1] | 100% [1] |

Experimental Protocol for HSA Binding Studies

Objective: To determine the binding affinity and stoichiometry of this compound to Human Serum Albumin. Materials:

- HSA (commercially available)

- This compound standard

- Phosphate buffer (e.g., 0.1 M, pH 7.4)

- Fluorescence spectrophotometer Method:

- Sample Preparation: Prepare a fixed concentration of HSA (e.g., 2 µM) in phosphate buffer. Prepare a series of this compound solutions at varying concentrations.

- Fluorescence Titration: Titrate the HSA solution with increasing concentrations of this compound. HSA has intrinsic fluorescence (mainly from tryptophan residues, such as W214 in Sudlow's site I) that is quenched upon drug binding.

- Data Collection: Measure the fluorescence emission intensity (e.g., at 340 nm after excitation at 295 nm) after each addition of this compound.

- Data Analysis: Plot the fluorescence quenching data and fit it to appropriate models (e.g., Stern-Volmer equation, Scatchard plot) to calculate the binding constant (K), number of binding sites (n), and thermodynamic parameters [1].

Drug Interactions and Clinical Implications

This compound's structure-related properties directly impact its clinical drug interaction profile.

| Interaction Type | Affected Drugs | Structural & Mechanistic Basis |

|---|---|---|

| Protein-Binding Displacement | Warfarin, other highly albumin-bound drugs [1] [4] | Competition for Sudlow's binding sites, increasing free concentration of the co-administered drug [1]. |

| Metabolic Inhibition | Repaglinide, statins (e.g., simvastatin, lovastatin), dasabuvir [5] [1] [2] | This compound and its glucuronide metabolite are strong inhibitors of CYP2C8 and CYP2C9, and also inhibit UGT enzymes and OATP transporters, reducing clearance of co-administered drugs [2]. |

Other Biological Activities

Beyond its lipid-lowering effects, this compound's structure confers additional biological activities:

- Antimicrobial Activity: this compound and its derivatives have shown activity against bacteria like Legionella pneumophila and Mycobacterium tuberculosis. The mechanism is proposed to involve the inhibition of bacterial fatty acid synthesis, specifically targeting enzymes like β-ketoacyl synthases [6].

- Anti-inflammatory and Immunomodulatory Effects: this compound can inhibit cytokine-induced production of nitric oxide and the expression of inducible nitric oxide synthase (iNOS) in astroglial cells. This effect is mediated through PPARα-dependent mechanisms and inhibition of transcription factors like NF-κB and AP-1 [2].

References

- 1. Analysis of Human Serum Albumin in Complex with the... Structural [pmc.ncbi.nlm.nih.gov]

- 2. | PPAR | P450 | Adrenergic Receptor | TargetMol this compound [targetmol.com]

- 3. - Fibric , Properties, uses, Synthesis... acid derivatives Structure [pharmacy180.com]

- 4. | Drugs this compound [link.springer.com]

- 5. : Uses, Dosage, Side Effects - Drugs.com this compound [drugs.com]

- 6. US6881553B2 - Antimicrobial activity of this compound ... - Google Patents [patents.google.com]

gemfibrozil therapeutic uses hypertriglyceridemia

Mechanism of Action

Gemfibrozil's primary mechanism involves activating the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α), a nuclear transcription factor. This activation leads to several transcriptional changes that collectively lower triglycerides and raise HDL-cholesterol levels [1] [2].

The diagram below illustrates the key metabolic pathways and effects triggered by PPAR-α activation.

This compound activates PPAR-α, modulating key genes to reduce triglycerides and increase HDL.

Key pharmacodynamic effects include [1] [3] [4]:

- Increased Lipoprotein Lipase (LPL) Activity: Enhances triglyceride hydrolysis in VLDL and chylomicrons.

- Stimulation of apoA-I and apoA-II Synthesis: Increases HDL particle production.

- Reduced Hepatic VLDL Synthesis: Decreases triglyceride production and secretion.

- Decreased apoC-III Expression: ApoC-III inhibits LPL; its reduction further enhances triglyceride clearance.

Therapeutic Indications and Efficacy

This compound is indicated as an adjunct to diet for specific dyslipidemias. The table below summarizes its primary therapeutic uses and key clinical evidence.

| Indication | Target Patient Population / Lipid Profile | Therapeutic Efficacy & Key Clinical Evidence |

|---|---|---|

| Severe Hypertriglyceridemia [1] [5] [6] | Types IV and V hyperlipidemia; patients at risk for pancreatitis (e.g., triglycerides >2000 mg/dL). | Reduces triglycerides by 30-60% [1] [3]. In a pediatric study, this compound reduced TGs by 56.8% and increased HDL by 20% [7]. |

| Primary Prevention of CHD [1] [5] | Type IIb hyperlipidemia without existing CHD; low HDL-c plus elevated LDL-c and TGs; inadequate response to other interventions. | Helsinki Heart Study: 34% reduction in CHD end points (fatal/nonfatal MI) over 5 years vs. placebo. Greatest risk reduction was in Type IIb patients [5]. |

| Secondary Prevention of CHD† [5] | Men with established CHD, low HDL-c (≤40 mg/dL), and moderately elevated LDL-c (≤140 mg/dL). | VA-HIT Trial: 22% reduction in death from CHD or nonfatal MI; 25% reduction in stroke risk vs. placebo over median 5.1 years [5]. |

| PI-Associated Hypertriglyceridemia [8] [9] [4] | HIV-infected patients on protease inhibitor therapy with elevated triglycerides. | Modest efficacy. One RCT showed a 1.57 mmol/L greater reduction in TGs vs. placebo, but only one patient achieved target TG levels [8] [9]. |

Experimental Protocols for Lipid Assessment

To evaluate this compound's efficacy in clinical trials, standardized protocols for lipid and metabolic assessment are used.

Protocol 1: Primary Efficacy Endpoint Assessment (Fasting Lipid Profile)

This protocol measures changes in fasting plasma triglycerides, the primary endpoint in most this compound studies [8].

- Patient Preparation: Participants fast for 10-12 hours overnight. Water intake is permitted.

- Baseline Measurement: Draw a venous blood sample into a serum separator tube before initiating treatment.

- Intervention: Administer this compound at 600 mg orally twice daily, 30 minutes before morning and evening meals [1] [6].

- Follow-up Measurement: Repeat blood sampling at the end of the study period (e.g., 8 weeks [3] or 16 weeks [8]).

- Sample Analysis: Centrifuge blood samples and analyze serum for triglyceride concentrations using automated enzymatic methods. Simultaneously measure total cholesterol, HDL-c, and LDL-c.

- Data Analysis: Express the therapeutic response as the mean percentage change from baseline or the absolute mean change between treatment and control groups.

Protocol 2: Apolipoprotein Kinetic Study

This advanced protocol investigates the mechanism of action by measuring the synthesis rates of apolipoproteins [3].

- HDL Isolation and Labeling:

- Isolate HDL (density 1.063-1.21 g/mL) from the patient's own plasma via sequential ultracentrifugation.

- Radiolabel the isolated HDL with ^125^I using established methods.

- Tracer Injection: Re-inject the autologous, radiolabeled HDL intravenously into the patient.

- Blood Sampling: Collect serial blood samples over 10-14 days (e.g., at 3, 6, 9, 12, 24 hours, then daily) to track the decay of radioactivity.

- Data Modeling: Analyze the decay curve of radiolabeled apo A-I and apo A-II using a compartmental model to calculate Fractional Catabolic Rate (FCR) and Synthetic Rate (SR).

- Pre- and Post-Intervention Comparison: Perform the entire kinetic study before and after 8 weeks of this compound treatment (1200 mg/day). An increase in apo A-I SR post-treatment demonstrates the drug's mechanism to stimulate HDL production [3].

Safety and Drug Interaction Profile

This compound's safety profile is characterized by generally mild adverse effects but also includes several important contraindications and drug interactions.

| Safety Aspect | Key Details |

|---|---|

| Common Adverse Effects [1] [10] [6] | Dyspepsia (~20%), abdominal pain, diarrhea, nausea, fatigue, rash, headache, dizziness. |

| Serious Risks | • Myopathy/Rhabdomyolysis: Risk significantly increased when co-administered with statins (e.g., simvastatin is contraindicated), particularly in elderly and patients with renal impairment [1] [10]. • Gallstones: Increases cholesterol excretion into bile [1]. • Hepatic and Renal Effects: Contraindicated in pre-existing liver disease or severe renal impairment; can elevate liver enzymes and serum creatinine [1] [6]. | | Contraindications [1] [10] [6] | Severe hepatic or renal disease; gallbladder disease; hypersensitivity; concomitant use with repaglinide, dasabuvir, or simvastatin. | | Major Drug Interactions [1] [10] [6] | • Statins: Increased risk of myopathy; avoid with simvastatin; fenofibrate is a safer alternative for combination therapy. • Warfarin: Potentiates anticoagulant effect; reduce warfarin dose and monitor INR closely. • Repaglinide: Contraindicated due to increased repaglinide levels and risk of severe hypoglycemia. • OATP1B1 Substrates (e.g., rosuvastatin, atorvastatin): this compound inhibits this transporter, increasing systemic exposure to these drugs. |

Dosage and Administration

- Standard Adult Dosage: 600 mg orally twice daily, taken 30 minutes before breakfast and dinner [1] [5] [6].

- Therapeutic Evaluation: Treatment should be discontinued after 3 months if an adequate lipid response is not achieved [1] [5].

- Renal Impairment: Use with caution if baseline serum creatinine is >2 mg/dL; contraindicated in severe renal impairment [1].

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound [TUSOM | Pharmwiki] [tmedweb.tulane.edu]

- 3. Mechanism of action of this compound on lipoprotein ... [jci.org]

- 4. This compound - an overview [sciencedirect.com]

- 5. This compound: uses, dosing, warnings, adverse events, ... [medcentral.com]

- 6. This compound: Uses, Dosage, Side Effects [drugs.com]

- 7. A pilot study in the efficacy and safety of this compound ... [sciencedirect.com]

- 8. A randomized, double-blind study of this compound for the ... [pubmed.ncbi.nlm.nih.gov]

- 9. a randomized double-blind study of this compound for ... [journals.lww.com]

- 10. This compound (oral route) - Side effects & dosage [mayoclinic.org]

Quantitative Profile of Gemfibrozil as a PPARα Agonist

The table below summarizes key quantitative data on gemfibrozil's binding and activation of PPARα, compared to other agonists.

| Agonist Name | Binding Affinity for PPARα (IC₅₀ or EC₅₀) | PPARα Transactivation Assay (EC₅₀) | Key Experimental Findings / Context |

|---|---|---|---|

| This compound | Not specified in search results | >25 µM (GAL4 transactivation assay) [1] | FDA-approved lipid-lowering drug. Reduces soluble and insoluble amyloid-beta in Alzheimer's mouse models [2]. |

| Fenofibric Acid (active metabolite of fenofibrate) | Could not be determined in fluorescence polarization assay [1] | 12 µM (GAL4 transactivation assay) [1] | A well-characterized PPARα ligand [1]. |

| BMS-687453 | 260 ± 80 nM (fluorescence polarization assay) [1] | 310 nM (GAL4 transactivation assay) [1] | Novel, high-affinity, selective PPARα agonist [1]. |

| BMS-711939 | 97 ± 25 nM (fluorescence polarization assay) [1] | 140 nM (GAL4 transactivation assay) [1] | Novel, high-affinity, selective PPARα agonist [1]. |

| WY-14643 | Information not in search results | Information not in search results | A potent and selective classical PPARα agonist used in research [3]. |

Therapeutic Applications in Neurological Diseases

This compound's potential neuroprotective effects are mediated through PPARα activation, influencing various disease models as summarized below.

| Disease Model | Reported Efficacy of this compound | Proposed Mechanism of Action |

|---|---|---|

| Alzheimer's Disease | Reduced amyloid-beta in mouse hippocampus [2]. | Activation of the autophagy-lysosomal pathway [2]. |

| Multiple Sclerosis (EAE model) | Conflicting findings: effective in some studies [2] [4], ineffective in others via PPARα [4]. | Shifting T-cell response from pro-inflammatory Th1 to anti-inflammatory Th2; preservation of blood-brain barrier integrity via PPARβ/δ [2] [4]. |

| Spinal Cord Injury | Ineffective or worsened tissue pathology in mouse models [5]. | N/A - treatment was not beneficial in these studies [5]. |

| Late Infantile Batten Disease | Increased TPP1 enzyme activity in brain cells [6]. | PPARα/RXRα heterodimer binding to the Cln2/TPP1 gene promoter [6]. |

Molecular Mechanisms of PPARα Activation

PPARα is a ligand-activated transcription factor. The diagram below illustrates the core mechanism of this compound-induced PPARα activation and gene regulation.

Core pathway of this compound-induced PPARα activation and gene regulation.

- Receptor Activation: PPARα must form a heterodimer with the retinoid X receptor (RXR) to function [2] [6]. This heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes [2].

- Gene Regulation: The binding of the activated heterodimer to PPREs leads to the transcription of genes involved in diverse cellular processes. In the context of therapy, this includes genes for proteins like tripeptidyl-peptidase 1 (TPP1) in Batten disease and those modulating fatty acid oxidation and inflammation [6].

- Nuclear-Cytoplasmic Shuttling: PPARα's activity is also regulated by its movement between the cytoplasm and nucleus. Ligand binding (e.g., by this compound or the potent agonist WY14643) promotes its accumulation in the nucleus, enhancing its transcriptional activity [2].

Nuances and Contradictory Findings

A critical finding for researchers is that This compound's therapeutic effects are not exclusively mediated by PPARα [4]. Studies in PPARα knockout mice have shown that its efficacy in preserving the blood-brain barrier and treating EAE can occur through PPARβ/δ (PPARδ) instead [4]. Furthermore, in spinal cord injury models, this compound either showed no benefit or worsened histopathological outcomes [5]. These findings highlight that this compound's effects are highly context-dependent, varying with the specific disease model and physiological conditions.

Experimental Protocols for Key Findings

Protocol 1: Investigating PPARα Agonist Binding (Fluorescence Polarization Assay)

This method measured the binding affinity of novel agonists in the search results [1].

- Protein Purification: Express and purify the recombinant human PPARα ligand-binding domain (LBD), often with a His-tag for isolation [1].

- Competitive Binding: Incubate the purified PPARα LBD with a fluorescently labeled reference ligand and the test compound (e.g., this compound, BMS-687453). The test compound competes with the reference ligand for binding to the receptor.

- Measurement & Analysis: Measure the change in fluorescence polarization. A decrease indicates displacement of the reference ligand. The IC₅₀ value (concentration that inhibits 50% of reference ligand binding) is calculated from a dose-response curve [1].

Protocol 2: Evaluating Efficacy in an EAE Model of Multiple Sclerosis

This describes an in vivo protocol from the search results [4].

- EAE Induction: Immunize 8-10-week-old C57/BL6 mice with myelin oligodendrocyte glycoprotein peptide (MOG³⁵⁻⁵⁵) emulsified in Complete Freund's Adjuvant. Administer pertussis toxin intravenously on the day of immunization and 48 hours later [4].

- Drug Treatment: Administer this compound (e.g., 7.5 mg/kg/day) orally via gavage, suspended in a vehicle like 0.1% methyl cellulose. Treatment typically begins after disease induction [4].

- Disease Assessment: Monitor and score mice daily for clinical signs of EAE. At the endpoint, analyze tissues for histopathology, inflammatory cell infiltration, and gene expression [4].

Key Insights for Researchers

- Consider Agonist Selectivity: this compound is a relatively weak PPARα agonist. For highly specific PPARα activation in experimental models, more potent and selective agonists like WY-14643 or the BMS compounds may be preferable [1] [3].

- Account for Broader Mechanisms: this compound's effects may involve other PPAR subtypes or pathways. Always include data from PPAR knockout models to confirm the specific receptor mediating the observed effect [4].

- Acknowledge Context-Dependent Outcomes: A positive result in one neurological disease model (e.g., EAE) does not guarantee efficacy in others (e.g., spinal cord injury), as the underlying pathophysiology and role of PPARα differ [2] [5].

References

- 1. Novel Peroxisome Proliferator-Activated Receptor α ... [sciencedirect.com]

- 2. Role of peroxisome proliferator-activated receptor alpha in ... [pmc.ncbi.nlm.nih.gov]

- 3. PPARα regulates YAP protein levels and activity by affecting ... [bmcbiol.biomedcentral.com]

- 4. implications for multiple sclerosis [frontiersin.org]

- 5. The PPAR alpha agonist this compound is an ineffective treatment ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound and Fenofibrate, Food and Drug Administration ... [sciencedirect.com]

Comprehensive Application Note: HPLC Method Development and Validation for the Analysis of Gemfibrozil

Then, I will now begin writing the main body of the application note.

Introduction

Gemfibrozil (GFZ), a fibric acid derivative marketed as Lopid, is widely prescribed for the treatment of dyslipidemia, particularly hypertriglyceridemia. Beyond its therapeutic applications, this compound has gained significant importance in clinical pharmacology as a potent inhibitor of both the cytochrome P450 2C8 (CYP2C8) metabolizing enzyme and the organic anion-transporting polypeptide 1B1 (OATP1B1) drug transporter. This inhibitory profile has led to its increasing use in drug-drug interaction studies, necessitating reliable analytical methods for its quantification in various matrices including plasma and pharmaceutical formulations [1].

The development of robust high-performance liquid chromatography (HPLC) methods is paramount for accurate quantification of this compound in pharmaceutical quality control, pharmacokinetic studies, and therapeutic drug monitoring. This application note provides a comprehensive guide to the method development, validation, and practical application of HPLC-based analysis of this compound, incorporating experimental designs that comply with regulatory standards set forth by the International Conference on Harmonization (ICH) and other regulatory bodies [2] [3].

Method Development Strategy

Systematic Approach to HPLC Method Development

The development of a reliable HPLC method requires a structured approach that begins with a thorough understanding of the analyte properties and ends with a fully validated analytical procedure. This compound, with its aromatic ring and carboxylic acid functional group (pKa ≈ 4.7), exhibits characteristic UV absorption with a λmax at 276 nm and reasonable solubility in organic solvents, which guides the selection of appropriate detection and separation conditions [4]. The systematic development process comprises five critical stages: selection of HPLC method and initial system; selection of initial conditions; selectivity optimization; system parameter optimization; and method validation [2].

For this compound analysis, reversed-phase (RP) HPLC represents the most suitable chromatographic technique due to the compound's moderate polarity and aromatic nature. The initial method development should employ short columns (10-15 cm) with 3 or 5 μm packing particles to reduce method development time while providing shorter retention and equilibration times. A C18 bonded stationary phase is recommended as the primary choice for initial trials, with mobile phases typically consisting of aqueous buffers mixed with organic modifiers such as acetonitrile or methanol [2] [5].

Initial Parameter Selection

The selection of initial conditions aims to achieve adequate retention for all analytes, with capacity factors (k') ideally between 0.5 and 15. For this compound analysis, binary mobile phase systems using acetonitrile/water or methanol/water combinations have demonstrated effectiveness. The solvent strength should be optimized to ensure proper elution patterns, with pH adjustment proving critical due to the compound's acidic nature. Mobile phase pH typically ranges from 4.0 to 5.0 to suppress ionization of the carboxylic acid group, thereby improving peak shape and retention characteristics [2] [5].

For detection, UV detection at wavelengths between 270-280 nm provides sufficient sensitivity for this compound quantification in pharmaceutical formulations, while fluorescence detection or mass spectrometry may be employed for enhanced sensitivity in biological matrices. The selection of internal standard represents another critical consideration, with deuterated this compound (GFZ-d6) offering significant advantages over conventional internal standards like ibuprofen or celecoxib, which patients might be taking concurrently, potentially leading to assay interference [1].

Table 1: Physicochemical Properties of this compound Relevant to HPLC Method Development

| Property | Characteristics | Impact on HPLC Method Development |

|---|---|---|

| Chemical Structure | Aromatic ring with carboxylic acid group | Enables UV detection; influences retention behavior |

| pKa | ~4.7 | Mobile phase pH critical for controlling ionization |

| λmax | 276 nm | Optimal detection wavelength |

| Solubility | Soluble in organic solvents, low in water | Suits reversed-phase chromatography with organic modifiers |

| Log P | ~4.30 | Indicates high hydrophobicity; guides solvent strength selection |

Detailed Experimental Protocols

RP-HPLC Method for this compound in Tablet Formulations

This protocol describes a precise and accurate reversed-phase HPLC method for the analysis of this compound in pharmaceutical tablets, adapted from Ulu (2006) with modifications based on more recent quality by design approaches [5] [6].

3.1.1 Chromatographic Conditions

- Column: Phenomenex C18 column (250 mm × 4.6 mm, 5 μm particle size) or equivalent

- Mobile Phase: Methanol:water (80:20, v/v)

- Flow Rate: 1.1 mL/min

- Detection: UV at 280 nm

- Injection Volume: 20 μL

- Temperature: Ambient

- Internal Standard: Atorvastatin (where applicable)

- Run Time: 10-15 minutes

3.1.2 Sample Preparation

Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a stock solution of 500 μg/mL. Prepare working standards by appropriate dilution with mobile phase to concentrations ranging from 0.5 to 3.0 μg/mL.

Tablet Sample Preparation: Weigh and powder not less than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to about 50 mg this compound to a 100 mL volumetric flask. Add approximately 70 mL of methanol, sonicate for 15 minutes with occasional shaking, and dilute to volume with methanol. Filter through a 0.45 μm membrane filter, discard the first few mL, and use the subsequent filtrate for analysis after appropriate dilution [6].

3.1.3 System Suitability

System suitability should be verified before analysis using the following criteria:

- Theoretical plates: Not less than 2000

- Tailing factor: Not more than 2.0

- Relative standard deviation (RSD): Not more than 2.0% for replicate injections

The following diagram illustrates the complete sample preparation and analysis workflow:

LC/MS Method for this compound in Human Plasma

This protocol describes a sensitive and selective LC/MS method for the determination of this compound in human plasma, suitable for pharmacokinetic studies and therapeutic drug monitoring [1].

3.2.1 Chromatographic Conditions

- Column: Waters Sunfire C18 column (2.1 mm × 50 mm, 5 μm particle size)

- Mobile Phase: 0.1% formic acid in 50:50 acetonitrile/water (v/v)

- Flow Rate: 300 μL/min

- Detection: Single quadrupole MS with ESI positive polarity mode

- Ion Monitoring: SIM at m/z 251.51 for this compound and 257.56 for GFZ-d6 (internal standard)

- Needle Voltage: 2.5 kV

- Cone Voltage: 50 V

- Capillary Temperature: 535°C

- Injection Volume: 10-25 μL

- Run Time: 5-7 minutes

3.2.2 Sample Preparation

Internal Standard Solution: Prepare a solution of deuterated this compound (GFZ-d6) in acetonitrile at a concentration of 10 μg/mL.

Plasma Sample Preparation: Transfer 125 μL of EDTA-anticoagulated human plasma to a clean tube. Add 25 μL of internal standard solution (GFZ-d6) and 250 μL of acetonitrile for protein precipitation. Vortex mix for 30 seconds and centrifuge at 13,000 × g for 5 minutes. Transfer the supernatant to a clean autosampler vial for analysis [1].

3.2.3 Calibration Standards

Prepare this compound stock solution at 1 mg/mL in methanol. Prepare working standards by serial dilution in drug-free plasma to concentrations ranging from 0.5 to 50 μg/mL. Process calibration standards alongside unknown samples using the sample preparation procedure described above.

Table 2: Chromatographic Methods for this compound Analysis

| Parameter | Method 1: RP-HPLC (Tablets) | Method 2: LC/MS (Plasma) | Method 3: HPLC with QbD Approach |

|---|---|---|---|

| Column | Phenomenex C18 (250 × 4.6 mm, 5 μm) | Sunfire C18 (2.1 × 50 mm, 5 μm) | C18 column (dimensions not specified) |

| Mobile Phase | Methanol:water (80:20, v/v) | 0.1% formic acid in 50:50 ACN/water | Acetonitrile:phosphate buffer pH-4 (59:41, v/v) |

| Flow Rate | 1.1 mL/min | 0.3 mL/min | 1.0 mL/min |

| Detection | UV 280 nm | MS (SIM m/z 251.51) | UV (wavelength not specified) |

| Linearity Range | 0.5-3.0 μg/mL | 0.5-50 μg/mL | Not specified |

| Retention Time | Not specified | Not specified | Optimized via CCD |

| Sample Matrix | Tablet formulations | Human plasma | Dosage form |

| Reference | [6] | [1] | [5] |

Method Validation

Validation Parameters and Acceptance Criteria

Analytical method validation provides documented evidence that the method is suitable for its intended purpose. For this compound HPLC methods, validation should be performed according to ICH Q2(R1) guidelines, addressing the following parameters [2] [3] [7]:

Specificity: The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. For this compound tablet analysis, specificity is demonstrated by the absence of interference from excipients at the retention time of this compound [6].

Linearity: The linearity of an analytical procedure is its ability to obtain test results directly proportional to the concentration of analyte in the sample within a given range. This compound methods typically demonstrate linearity with correlation coefficients (r²) ≥ 0.999 over the specified concentration range [3] [6].

Accuracy: Accuracy expresses the closeness of agreement between the value accepted as a true value or reference value and the value found. For this compound methods, accuracy is typically confirmed with recovery rates between 98-102% for pharmaceutical formulations and 85-115% for biological matrices [1] [6].

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under prescribed conditions. It is considered at three levels: repeatability (intra-assay), intermediate precision (inter-day), and reproducibility. Acceptable precision for this compound methods is typically ≤2% RSD for pharmaceutical formulations and ≤15% for biological matrices [1] [6].

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For this compound, LOD and LOQ values of 0.20 and 0.51 μg/mL, respectively, have been reported for HPLC-UV methods [6].

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For this compound methods, robustness should be evaluated for parameters such as mobile phase composition, pH, flow rate, and column temperature [4] [5].

Validation Results for this compound Methods

Table 3: Method Validation Data for this compound Analytical Procedures

| Validation Parameter | RP-HPLC Method (Tablets) [6] | LC/MS Method (Plasma) [1] | UV Spectrophotometric Method (Microemulsions) [4] |

|---|---|---|---|

| Linearity Range | 0.5-3.0 μg/mL | 0.5-50 μg/mL | 0.02-0.09 mg/mL |

| Correlation Coefficient (r²) | >0.999 | Not specified | 0.9984 |

| Precision (RSD) | Intra-day: <1.74% Inter-day: <1.83% | Intra-assay: 1.6-10.7% Inter-assay: 4.4-7.8% | CV <5% | | Accuracy | Recovery >99.01% | Intra-assay: 85.6-108.7% Inter-assay: 89.4-104.0% | Recovery: 98-102% | | LOD | 0.20 μg/mL | Not specified | Calculated per ICH | | LOQ | 0.51 μg/mL | 0.5 μg/mL | Calculated per ICH | | Specificity | No interference from excipients | Specific in presence of plasma matrix | Specific in presence of microemulsion components |

The following diagram illustrates the complete method validation workflow and parameters:

Application Notes and Troubleshooting

Practical Implementation Considerations

Column Selection and Care: While C18 columns are most commonly used for this compound analysis, different manufacturers' columns may exhibit slightly different selectivity due to variations in silica base material, bonding chemistry, and endcapping processes. It is recommended to evaluate multiple columns during method development and specify the exact column used in the final method. To prolong column life, especially when analyzing biological samples, use guard columns or in-line filters to prevent particulate matter and strongly retained components from accumulating on the analytical column [2].

Mobile Phase Preparation: Consistent mobile phase preparation is critical for reproducible retention times and peak areas. Use HPLC-grade solvents and high-purity water (18 MΩ·cm resistivity). Filter all mobile phases through 0.45 μm or 0.22 μm membranes and degas thoroughly before use. For methods employing mass spectrometric detection, volatile buffers such as ammonium acetate or formic acid are preferred over non-volatile phosphate buffers [1] [2].

Sample Stability: Evaluate the stability of this compound in both standard solutions and sample matrices under various storage conditions. This compound solutions in methanol or acetonitrile are generally stable for several weeks when stored at -20°C, while plasma samples may require analysis within 24 hours when stored at 4°C or longer periods at -70°C for long-term storage [1].

Troubleshooting Common Issues

Peak Tailing: Peak tailing is a common issue in this compound analysis due to its carboxylic acid group. To address this:

- Acidify the mobile phase to suppress ionization of the carboxylic acid group

- Use highly purified mobile phase additives and ensure appropriate buffer concentration

- Consider using specialty columns designed for acidic compounds, such as those with polar embedded groups or specifically endcapped stationary phases

- Verify that the column has not been overloaded; for analytical columns (4.6 mm ID), injection of 1-10 μg this compound is typically appropriate [2]

Retention Time Drift: If retention times are not stable, consider:

- Thermostating the column to maintain constant temperature

- Allowing sufficient time for column equilibration, especially after mobile phase changes

- Preparing fresh mobile phase regularly and ensuring consistent proportioning

- Checking for mobile phase evaporation or absorption of atmospheric moisture

Poor Reproducibility: For issues with retention time or peak area reproducibility:

- Verify consistent sample preparation techniques, especially extraction times and solvent volumes

- Check injection technique and autosampler performance

- Ensure proper integration parameters are set consistently

- Confirm the linear dynamic range of the detector has not been exceeded [2] [7]

Analytical Quality by Design (AQbD) Approach

Recent advancements in this compound method development incorporate Analytical Quality by Design (AQbD) principles, which employ systematic experimental design to understand method robustness and establish method operable design regions. Patel et al. (2021) utilized a central composite design (CCD) to evaluate the combined effect of critical method parameters including buffer pH, percentage of organic phase, and flow rate on chromatographic responses such as retention time and theoretical plates [5].

This AQbD approach enables the development of more robust and reliable methods by scientifically understanding the interaction effects between multiple parameters and establishing a design space within which method adjustments can be made without requiring revalidation. For laboratories implementing this compound analysis for regulatory submissions, the AQbD approach provides enhanced method understanding and facilitates regulatory flexibility [5].

Conclusion

This application note provides comprehensive protocols for the HPLC analysis of this compound in both pharmaceutical formulations and biological matrices. The methods described have been validated according to ICH guidelines and demonstrate acceptable performance characteristics for accuracy, precision, specificity, and linearity across their respective concentration ranges.

The RP-HPLC method for tablet analysis offers a straightforward approach for quality control laboratories, while the LC/MS method provides the sensitivity and selectivity required for pharmacokinetic studies. Implementation of these methods with attention to the detailed protocols and troubleshooting guidance will enable reliable quantification of this compound for various applications in pharmaceutical analysis and clinical research.

References

- 1. Validation of a LC/MS method for the determination ... [pmc.ncbi.nlm.nih.gov]

- 2. HPLC Method Development and Validation for ... [pharmtech.com]

- 3. Validation of the HPLC Analytical Method for ... [pmc.ncbi.nlm.nih.gov]

- 4. VALIDATION OF ANALYTICAL METHOD BY UV ... [portal.amelica.org]

- 5. RJPT - RP- HPLC for Determination of Method using... This compound [rjptonline.org]

- 6. LC Determination of this compound in Tablets | Chromatographia [link.springer.com]

- 7. Steps for HPLC Method Validation [pharmaguideline.com]

Application Note: Validated UV-Spectrophotometric Method for Gemfibrozil Quantification in Microemulsions

1.0 Introduction Gemfibrozil (GFZ) is a fibric acid derivative widely used as a cholesterol-lowering agent [1]. The development of novel drug delivery systems, such as microemulsions, necessitates robust, simple, and cost-effective analytical methods for quality control and encapsulation efficiency studies. This application note details a validated UV spectrophotometric method for the specific quantification of this compound incorporated into microemulsion formulations. The method has been validated in accordance with the International Conference on Harmonisation (ICH) Q2(R1) and United States Pharmacopeia (USP) 39-NF34 guidelines, demonstrating suitability for its intended purpose [2] [1] [3].

2.0 Experimental Protocol

2.1 Materials and Reagents

- Analytical Standard: this compound (e.g., Sigma-Aldrich).

- Solvent: Absolute ethanol.

- Formulation Components: Oleic acid (oil phase), Tween 80 (surfactant), and Milli-Q water.

- Buffer Components: For TC199 buffer with glucose at pH 7.4: Sodium Chloride (NaCl), Potassium Chloride (KCl), Calcium Chloride (CaCl₂), Sodium Phosphate (NaHPO₄), Glucose (C₆H₁₂O₆), and Sodium Hydroxide (NaOH) [1].

2.2 Instrumentation

- UV-Vis Spectrophotometer with 1 cm quartz cells.

- Analytical balance.

- Polarized Light Microscope (e.g., Leica DMLP) for microemulsion characterization [1].

- Ultracentrifuge for encapsulation efficiency studies.

2.3 Formulation of this compound-Loaded Microemulsions The experimental workflow for preparing and analyzing the microemulsions is outlined below.

2.4 Analytical Method Validation Procedure The validation process systematically evaluates the method's performance against established criteria.

2.4.1 Linearity Prepare a stock solution of GFZ at 250 µg/mL in absolute ethanol. From this, prepare a series of standard solutions in triplicate across a concentration range of 0.02 to 0.09 mg/mL by diluting with absolute ethanol. Measure the absorbance of each solution at 276 nm using ethanol as a blank. Plot the average absorbance versus concentration and perform linear regression analysis [2] [1].

2.4.2 Precision

- Intra-day Precision: Analyze three different concentrations (e.g., low, medium, high) from the calibration range six times on the same day.

- Inter-day Precision: Analyze the same three concentrations in triplicate on three consecutive days. Calculate the coefficient of variation (CV%) for each concentration. The method is considered precise if the CV is less than 5% for all concentrations [2] [1] [3].

2.4.3 Accuracy (Recovery) Perform a standard addition recovery study by spiking a known amount of GFZ standard into a pre-analyzed microemulsion sample. The percentage recovery is calculated using the formula: Recovery (%) = (Found Concentration / Added Concentration) × 100 Acceptance criteria for recovery are typically between 98% and 102% [1].

2.4.4 Specificity Assess specificity by comparing the UV spectra of:

- The blank microemulsion (without drug).

- The this compound standard solution.

- The this compound-loaded microemulsion. The blank microemulsion should not show significant absorbance at 276 nm, confirming no interference from excipients [1].

2.4.5 Limits of Detection (LOD) and Quantitation (LOQ) The LOD and LOQ are calculated from the calibration curve data using the formulas:

- LOD = (3.3 × σ) / S

- LOQ = (10 × σ) / S Where 'σ' is the standard deviation of the y-intercept of the regression line, and 'S' is the slope of the calibration curve [1].

2.4.6 Robustness Determine the method's robustness by deliberately introducing small changes in analytical parameters, such as:

- Changing the pH of the solvent system.

- Using absolute ethanol from different manufacturers. The method is robust if the quantitative results remain unaffected (CV < 5%) by these minor variations [2] [1].

2.5 Determination of Encapsulation Efficiency (EE) To determine the extent of GFZ incorporation into the microemulsion, ultracentrifuge a weighed amount (e.g., 1 g) of the GFZ-loaded microemulsion at 15,000 rpm for approximately 20 minutes. Measure the concentration of free, unentrapped GFZ in the supernatant using the validated UV method. Calculate the encapsulation efficiency using the formula: EE (%) = [(Total GFZ Added - Free GFZ) / Total GFZ Added] × 100 [1].

3.0 Validation Results and Data The method was successfully validated, with all parameters meeting ICH and USP acceptance criteria. The key quantitative results are summarized below.

Table 1: Summary of Method Validation Parameters for this compound Quantification

| Validation Parameter | Experimental Results | Acceptance Criteria |

|---|---|---|

| Wavelength (λmax) | 276 nm | N/A |

| Linearity Range | 0.02 - 0.09 mg/mL | N/A |

| Coefficient of Determination (R²) | 0.9898 - 0.9984 [2] [1] [3] | R² > 0.98 |

| Precision (CV%) | < 5% [2] [1] [3] | CV% < 5% |

| Accuracy (Recovery %) | 98 - 102% [1] | 98 - 102% |

| Specificity | No interference from blank microemulsion [1] | No interference |

| Robustness | CV% < 5% under varied conditions [2] [1] | CV% < 5% |

4.0 Discussion The validated UV method presents a straightforward, cost-effective, and reliable alternative to more complex techniques like HPLC or LC-MS [4] for the quantification of this compound in microemulsions. The method demonstrated excellent linearity within the specified range, with R² values consistently above 0.989. High precision and accuracy, evidenced by low CV% and recovery values within 98-102%, ensure the method's reliability for routine analysis. Furthermore, the method was shown to be specific for this compound in the presence of microemulsion excipients and robust against minor procedural variations.

5.0 Conclusion This application note provides a comprehensively validated protocol for the quantification of this compound in microemulsion formulations using UV spectrophotometry. The method complies with ICH and USP guidelines, proving it to be linear, precise, accurate, specific, and robust. This protocol is directly applicable for researchers and scientists in pharmaceutical development for quality control, stability testing, and determining the encapsulation efficiency of this compound in novel microemulsion-based drug delivery systems.

6.0 References

- VALIDATION OF ANALYTICAL METHOD BY UV SPECTROPHOTOMETRIC QUANTIFICATION OF this compound INCORPORATED IN THE MICROEMULSIONS. infoANALÍTICA, 9(1). (2021). [2]

- Herrera P, M., et al. Validation of analytical method by UV spectrophotometric quantification of this compound incorporated in the microemulsions. infoANALÍTICA, vol. 9, no. 1, 2021. [1]

- Vista de Validation of analytical method by UV spectrophotometric... infoanalitica-puce.edu.ec. [5]

- Validation of analytical method by UV spectrophotometric quantification of this compound incorporated in the microemulsions. infoANALÍTICA. [3]

- VINUEZA GALÁRRAGA, JULIO CESAR. VALIDATION OF ANALYTICAL METHOD BY UV SPECTROPHOTOMETRIC QUANTIFICATION OF this compound INCORPORATED IN THE MICROEMULSIONS. INFOANALITICA. (2021). [6]

- Validation of a LC/MS method for the determination of this compound in human plasma. Biomed Chromatogr. 2010;24(12):1300-1308. doi: 10.1002/bmc.1440 [4]

- Application of UV-derivative spectra for determination of four antihyperlipidaemic drugs in pharmaceutical formulations. Acta Pol Pharm. 2004;61(1):9-13. [7]

References

- 1. VALIDATION OF ANALYTICAL METHOD BY UV ... [portal.amelica.org]

- 2. validation of analytical method by uv spectrophotometric ... [academia.edu]

- 3. Validation of analytical method by UV spectrophotometric ... [infoanalitica-puce.edu.ec]

- 4. Validation of a LC/MS method for the determination ... [pmc.ncbi.nlm.nih.gov]

- 5. Vista de Validation of analytical method by UV spectrophotometric ... [infoanalitica-puce.edu.ec]

- 6. VALIDATION OF ANALYTICAL METHOD BY UV ... [puceinvestiga.puce.edu.ec]

- 7. Application of UV-derivative spectra for determination ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Preparation of Gemfibrozil Nanocrystals via Wet Milling Technology

Introduction to Gemfibrozil Nanocrystals

This compound, chemically known as 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid, is a fibrate-class medication primarily used as a lipid-regulating agent for the treatment of hypertriglyceridemia (type IV) and hyperlipidemia (type III). It functions by activating peroxisome proliferator-activated receptors (PPARs), primarily the PPARα isoform, resulting in reduced serum triglycerides and very low-density lipoprotein (VLDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol. Despite its therapeutic efficacy, this compound faces significant bioavailability challenges due to its poor aqueous solubility (0.01 mg/mL), which is a common limitation for Biopharmaceutical Classification System (BCS) Class II drugs like this compound that have low solubility but high permeability.

Nanocrystal technology has emerged as a robust formulation strategy to overcome solubility-limited bioavailability issues. Pharmaceutical nanocrystals are defined as crystalline drug particles with dimensions typically in the nanometer range (1-1000 nm). The wet milling technique represents a well-established top-down approach for producing drug nanocrystals, where larger drug crystals are reduced to nanoscale dimensions through mechanical energy input in the presence of appropriate stabilizers. This technology offers multiple advantages:

- Significantly increased surface area to volume ratio, leading to enhanced dissolution rates according to the Noyes-Whitney equation

- Improved saturation solubility based on the Freundlich-Ostwald relation

- High drug loading capacity compared to other nanocarrier systems

- Applicability to various administration routes including oral, ocular, dermal, and parenteral

Table 1: Key Characteristics of this compound and Its Nanocrystal Formulation

| Parameter | Conventional this compound | This compound Nanocrystals |

|---|---|---|

| Solubility in Water | 0.01 mg/mL | Significantly enhanced (study demonstrated notable increase) |

| Particle Size | Micrometer range (typically >10 μm) | Nanometer range (approximately 238 nm achieved) |

| Dissolution Rate | Limited by poor solubility | Significantly enhanced due to increased surface area |

| Bioavailability | Limited by dissolution rate | Expected improvement due to enhanced dissolution |

| Formulation Type | Immediate release tablets | Nanosuspension (can be further processed) |

Formulation Composition and Optimization

Material Attributes and Composition

The successful production of stable this compound nanocrystals via wet milling depends heavily on the careful selection of excipients and their optimal ratios. Based on systematic formulation development, the following components have been identified as critical for producing this compound nanocrystals with desirable characteristics:

- Active Pharmaceutical Ingredient: this compound (particle size of starting material should be controlled for reproducible milling efficiency)

- Stabilizers: Polyvinyl pyrrolidone K30 (PVP K30) at 1% w/v and Tween 80 at 2% w/v

- Aqueous Vehicle: Purified water (quantity sufficient to achieve desired drug concentration)

The stabilizer system plays a crucial role in preventing particle agglomeration and Ostwald ripening during and after the milling process. PVP K30, a polymeric stabilizer, provides steric stabilization through adsorption onto the newly formed drug surfaces, while Tween 80, a surfactant, contributes to both electrostatic and steric stabilization mechanisms while also improving the wetting properties of the hydrophobic drug particles.

Optimized Formulation Conditions

Extensive experimentation has identified the optimal processing parameters for this compound nanocrystal production. The drug-to-stabilizer ratio and milling intensity have been determined to be critical factors influencing the final particle size distribution and stability of the nanosuspension. The optimized parameters presented below have demonstrated successful production of this compound nanocrystals with a mean particle size of approximately 238 nm and a zeta potential of -19.6 mV, indicating adequate physical stability.

Table 2: Optimized Formulation Composition and Processing Conditions for this compound Nanocrystals

| Component/Parameter | Concentration/Value | Function/Rationale |

|---|---|---|

| This compound | 0.5% w/v | Active pharmaceutical ingredient |

| PVP K30 | 1% w/v | Polymeric stabilizer (steric stabilization) |

| Tween 80 | 2% w/v | Surfactant (electrostatic stabilization & wetting) |

| Purified Water | QS to 100% | Aqueous dispersion medium |

| Milling Time | 50 cycles (70 sec each) | Determines energy input & size reduction extent |

| Milling Speed | 6,600 rpm | Impacts collision energy & milling efficiency |

| Bead Size | 0.5 mm zirconium oxide | grinding media for efficient size reduction |

Experimental Protocol: Wet Milling Procedure

Equipment and Material Setup

Apparatus Required:

- Laboratory-scale wet media mill (e.g., Precellys 24 homogenizer or similar equipment with capability for controlled agitation)

- Zirconium oxide beads (0.5 mm diameter)

- Laboratory balance (analytical grade)

- Measuring cylinders, beakers, and spatulas

- pH meter (if adjustment required)

- Sonicator (for deaeration and preliminary mixing)

Reagents and Materials:

- This compound (pharmaceutical grade)

- Polyvinyl pyrrolidone K30 (PVP K30)

- Tween 80 (Polysorbate 80)

- Purified water

- Zirconium oxide beads (0.5 mm)

Stepwise Manufacturing Procedure

Preparation of Stabilizer Solution:

- Accurately weigh 1.0 g of PVP K30 and 2.0 g of Tween 80 using an analytical balance.

- Transfer the stabilizers to a suitable container and add approximately 80 mL of purified water.

- Stir continuously using a magnetic stirrer until complete dissolution occurs (approximately 15-20 minutes).

- Make up the final volume to 100 mL with purified water to obtain the stabilizer solution.

Drug Suspension Preparation:

- Accurately weigh 500 mg of this compound (for 0.5% w/v final concentration).

- Gradually add the this compound powder to the stabilizer solution while vortex mixing to ensure uniform dispersion.

- Subject the preliminary suspension to sonication for 5 minutes to break down any loose aggregates and ensure complete wetting of the drug particles.

Wet Milling Process:

- Transfer the prepared drug suspension to the milling chamber.

- Add zirconium oxide grinding beads (0.5 mm diameter) at an appropriate filling ratio (typically 30-50% of chamber volume).

- Commence the milling process using the following optimized parameters: 50 cycles of 70 seconds each at 6,600 rpm.

- Maintain temperature control throughout the process using cooling jackets or intermittent cooling periods to prevent overheating, as excessive heat may induce drug degradation or stabilizer inefficacy.

- Periodically monitor particle size during the process (after every 10 cycles) to track the progression of size reduction.

Post-Processing:

- Separate the milled nanosuspension from the grinding beads using an appropriate sieve or filtration method.

- Transfer the final nanosuspension to a suitable storage container.

- Label clearly with formulation identifier, date, and batch information.

The following workflow diagram illustrates the this compound nanocrystal preparation process:

Quality by Design (QbD) Framework

Critical Quality Attributes (CQAs) and Control Strategy

The implementation of a Quality by Design (QbD) framework ensures consistent production of this compound nanocrystals with predefined quality characteristics. Based on risk assessment and experimental data, the following parameters have been identified as critical for maintaining product quality:

- Mean Particle Size (Z-average): Target value of 238 ± 10 nm with strict control limits to ensure enhanced dissolution and bioavailability.

- Particle Size Distribution (PDI): Polydispersity index should not exceed 0.3 to ensure uniform particle population and consistent performance.

- Zeta Potential: Minimum of -20 mV to ensure adequate physical stability through electrostatic repulsion.

- Drug Content: 98-102% of labeled claim to ensure dosage accuracy.

- Crystalline State: Maintenance of crystalline character to ensure chemical stability.

Design Space and Critical Process Parameters

The design space for wet media milling of this compound nanocrystals encompasses the multidimensional combination of input variables that have been demonstrated to provide assurance of quality. The relationship between Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs) has been established through mechanistic process modeling and experimental verification.

Table 3: Critical Process Parameters and Their Impact on Quality Attributes

| Critical Process Parameter | Target Range | Impact on Critical Quality Attributes |

|---|---|---|

| Agitator Speed | 6,000-7,000 rpm | Directly affects kinetic energy of beads; higher speeds reduce particle size but may increase heat generation |

| Milling Time | 40-60 cycles | Determines extent of size reduction; insufficient time leads to larger particles, excessive time may induce amorphous formation |

| Bead Size | 0.3-0.7 mm | Smaller beads increase collision frequency but may reduce impact energy; optimal at 0.5 mm |

| Drug:Stabilizer Ratio | 1:6 (this compound:total stabilizers) | Affects stabilization efficiency; insufficient stabilizer leads to aggregation |

| Temperature | 15-25°C | Elevated temperatures may promote degradation or Ostwald ripening |

| Solid Content | 0.5-1.0% w/v | Lower concentrations facilitate milling but impact production efficiency |

The following diagram illustrates the QbD-based relationships between material attributes, process parameters, and quality attributes:

Performance Characterization and Analysis

In Vitro Performance Evaluation

Comprehensive characterization of this compound nanocrystals is essential to confirm enhanced pharmaceutical properties. The following analytical methods should be employed:

- Particle Size Analysis: Dynamic light scattering (DLS) for Z-average diameter and polydispersity index (PDI); laser diffraction for overall size distribution.

- Zeta Potential Measurement: Using electrophoretic light scattering to determine surface charge and predict physical stability.

- Morphological Examination: Scanning electron microscopy (SEM) or atomic force microscopy (AFM) for visual assessment of particle shape and surface characteristics.

- Crystallinity Evaluation: Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to confirm maintenance of crystalline state and identify potential polymorphic transitions.

- Dissolution Testing: USP apparatus II (paddle method) with appropriate dissolution medium (e.g., pH 6.8 phosphate buffer) to demonstrate enhanced dissolution rate compared to conventional this compound.